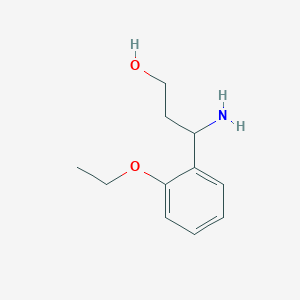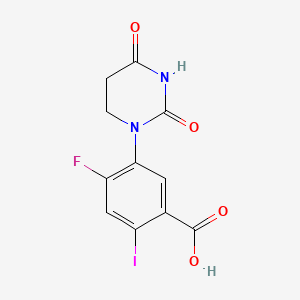
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid is a complex organic compound that belongs to the family of benzoic acid derivatives This compound features a unique structure with a diazinanone ring fused to a benzoic acid moiety, along with fluorine and iodine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinanone ring: This step involves the reaction of 2-aminobenzamide with dimethyl malonate under reflux conditions in ethanol. The reaction proceeds through a one-pot, four-component reaction mechanism.
Introduction of the fluorine and iodine substituents: The fluorine and iodine atoms are introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI), while iodination can be carried out using iodine monochloride (ICl) or similar reagents.
Industrial Production Methods
Industrial production of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, iodine monochloride (ICl) for iodination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
科学研究应用
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its binding affinity and specificity. The diazinanone ring and the fluorine and iodine substituents play crucial roles in determining the compound’s binding properties and biological activity.
相似化合物的比较
Similar Compounds
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid is unique due to the presence of both fluorine and iodine substituents. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and biological activity. The combination of these elements in a single molecule provides opportunities for exploring new chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C11H8FIN2O4 |
|---|---|
分子量 |
378.09 g/mol |
IUPAC 名称 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C11H8FIN2O4/c12-6-4-7(13)5(10(17)18)3-8(6)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChI 键 |
HTUYCKRQQMIMSC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
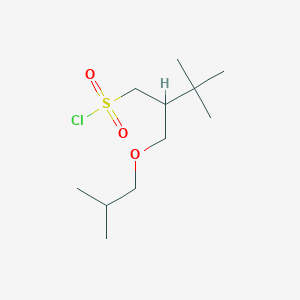
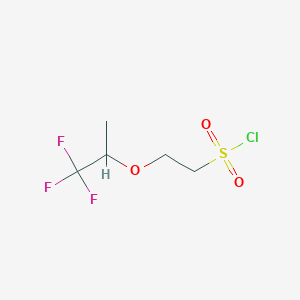
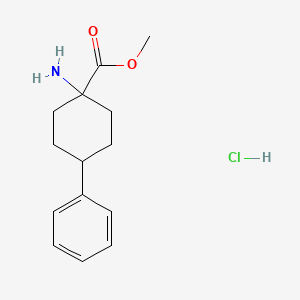
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
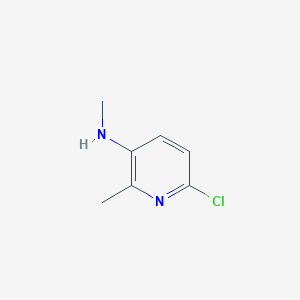
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
